molecular formula C10H13NO4S B022913 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid CAS No. 374067-95-5

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

Cat. No.: B022913
CAS No.: 374067-95-5
M. Wt: 243.28 g/mol
InChI Key: WGTDUMWGEIZVMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the sulfonamide attacks the electrophilic carbon of the bromo compound, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-aminophenyl)propanoic acid
  • 2-Methyl-2-(4-nitrophenyl)propanoic acid
  • 2-Methyl-2-(4-chlorophenyl)propanoic acid

Uniqueness

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form strong interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-2-(4-sulfamoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDUMWGEIZVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448125
Record name 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374067-95-5
Record name 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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